

Structure Elucidation of Caffeidine Acid Sodium Salt: Technical Guide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B1157341

[Get Quote](#)

Executive Summary

Caffeidine Acid Sodium Salt (Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylate) is a significant hydrolytic degradation product of Caffeine (1,3,7-trimethylxanthine). Often designated as Caffeine Impurity 1 or Impurity E precursor, its identification is critical in stability-indicating assays for pharmaceutical caffeine products.

This guide outlines the definitive structural characterization of this molecule, distinguishing it from its metabolic relatives, Caffeine and Caffeidine, through high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and mechanistic degradation analysis.

Target Molecule Profile

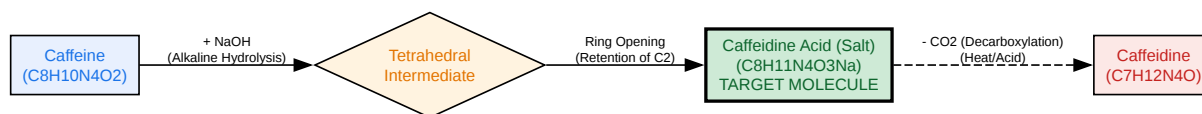
Attribute	Detail
Common Name	Caffeidine Acid Sodium Salt
IUPAC Name	Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylate
CAS Number	54536-15-1 (Acid form); Salt form often referenced as Impurity
Molecular Formula	C ₈ H ₁₁ N ₄ O ₃ Na
Molecular Weight	234.19 g/mol (Salt); 212.21 g/mol (Free Acid)
Origin	Alkaline hydrolysis of Caffeine (Pyrimidinedione ring opening)

Synthesis & Degradation Mechanism

Understanding the origin of Caffeidine Acid is a prerequisite for elucidation. It is formed via the base-catalyzed hydrolysis of the C1–N2 bond (or N1-C6 depending on numbering convention) of the xanthine core, followed by ring opening.

The Hydrolytic Pathway

- Initiation: Hydroxide ion () attacks the electrophilic carbonyl carbons of the pyrimidinedione ring of Caffeine.
- Ring Opening: The bond between N1 and C2 cleaves, opening the six-membered ring while leaving the five-membered imidazole ring intact.
- Intermediate Formation: This results in Caffeidine Acid (C8 species), which retains the carbonyl carbon as a urea moiety.
- Decarboxylation (Secondary Degradation): Under prolonged heating or acidic conditions, Caffeidine Acid loses to form Caffeidine (C7 species).



[Click to download full resolution via product page](#)

Figure 1: Degradation pathway of Caffeine yielding **Caffeidine Acid Sodium Salt**.

Experimental Protocol: Structure Elucidation

The following multi-modal analytical workflow provides self-validating evidence of the structure.

High-Resolution Mass Spectrometry (HRMS)

MS provides the first confirmation of the "C8" skeleton, distinguishing it from the "C7" Caffeidine.

- Method: ESI-QTOF (Negative and Positive Mode).
- Expected Results:
 - Negative Mode (ESI-): The carboxylate moiety ionizes readily. Look for m/z 211.083
. This corresponds to the free acid anion (
)
 - Positive Mode (ESI+): m/z 213.098
,
- Differentiation:
 - Caffeine: m/z 195.
 - Caffeidine: [1][2][3][4][5] m/z 169 (Loss of 44 Da corresponding to
from the acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing connectivity. The lack of symmetry in the side chain and the distinct imidazole environment are diagnostic.

^1H NMR (Proton) - 400 MHz, D_2O

The spectrum is characterized by four distinct singlets, confirming the presence of three methyl groups and one aromatic proton.

Signal (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.60 - 7.80	Singlet (s)	1H	H-2 (Imidazole)	Diagnostic aromatic proton. Downfield shift confirms imidazole ring integrity.
3.65 - 3.75	Singlet (s)	3H	N-Me (Imidazole)	Methyl group attached to the aromatic ring (N1).
3.00 - 3.10	Singlet (s)	3H	N-Me (Urea term.) ^[1]	Terminal methyl of the urea chain.
2.70 - 2.80	Singlet (s)	3H	N-Me (Internal)	Methyl on the nitrogen linking the urea to the ring.

Note: Chemical shifts may vary slightly (± 0.2 ppm) depending on concentration and pH.

^{13}C NMR (Carbon) - 100 MHz, D_2O

The carbon spectrum must show 8 signals, confirming the retention of the caffeine carbon count (unlike Caffeidine which has 7).

- Carbonyl Region (155 - 175 ppm):
 - ~168 ppm: Carboxylate (). Broadened due to sodium salt interaction.
 - ~160 ppm: Urea Carbonyl (). Diagnostic of the open ring structure.
- Aromatic Region (120 - 145 ppm):
 - ~140 ppm: C-2 (Imidazole CH).
 - ~130 ppm: C-4 (Quaternary, substituted with urea).
 - ~125 ppm: C-5 (Quaternary, substituted with carboxylate).
- Aliphatic Region (25 - 40 ppm):
 - Three distinct methyl signals corresponding to the N-Me groups.

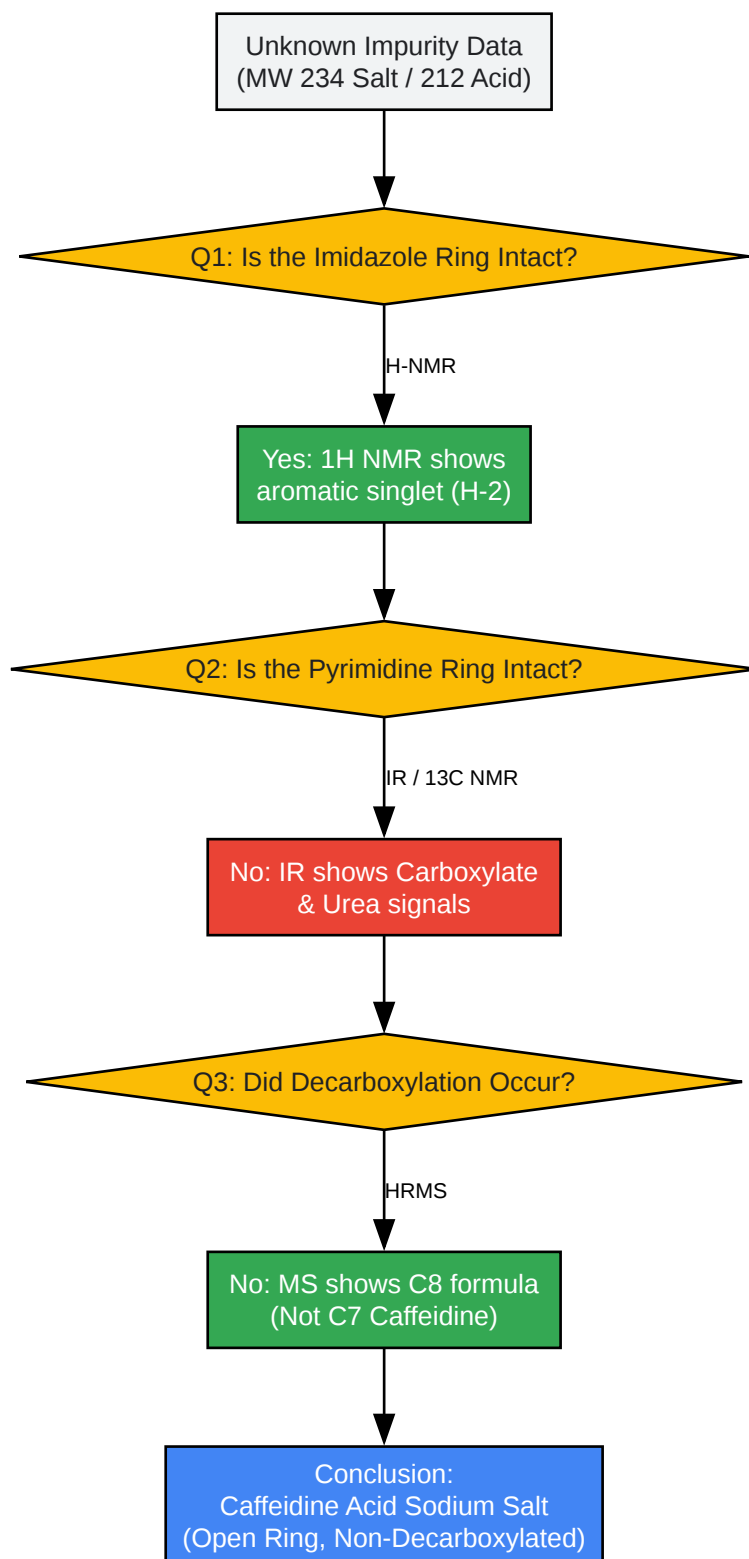
Infrared Spectroscopy (FT-IR)

IR confirms the functional group transformation from the cyclic imide of caffeine to the acyclic carboxylate/urea.

- Carboxylate (COO⁻): Strong asymmetric stretch at 1550–1610 cm⁻¹ and symmetric stretch at 1400 cm⁻¹.
- Urea (N-CO-N): Amide II band around 1650 cm⁻¹.
- Absence: The characteristic cyclic imide doublets of caffeine (1700/1660 cm⁻¹) are altered/absent.

Structural Logic & Validation

The elucidation relies on a "process of elimination" logic flow, validated by the spectral data.



[Click to download full resolution via product page](#)

Figure 2: Logical decision tree for structural confirmation.

Key Differentiators

Feature	Caffeine	Caffeidine Acid (Salt)	Caffeidine
Formula	C ₈ H ₁₀ N ₄ O ₂	C ₈ H ₁₁ N ₄ O ₃ Na	C ₈ H ₁₂ N ₄ O (Wait: C ₇ H ₁₂ N ₄ O)
Carbon Count	8	8	7
Functional Groups	Cyclic Imide	Carboxylate + Urea	Amide
Solubility	Moderate (Water)	High (Water/Ionic)	High (Organic/Water)

References

- PubChem.Caffeidine acid (Compound).[1] National Library of Medicine. Available at: [\[Link\]](#)
- European Pharmacopoeia (Ph. Eur.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6] (Context for solvent shift referencing in aqueous media).
- Pharmaffiliates.Caffeidine Acid Structure and CAS 54536-15-1.[1][2] Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Caffeidine acid | C₈H₁₂N₄O₃ | CID 126542 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [3. scispace.com \[scispace.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. jpdb.nihs.go.jp \[jpdb.nihs.go.jp\]](#)

- [6. scs.illinois.edu \[scs.illinois.edu\]](https://scs.illinois.edu)
- To cite this document: BenchChem. [Structure Elucidation of Caffeidine Acid Sodium Salt: Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1157341#caffeidine-acid-sodium-salt-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com